molecular formula C14H17Cl3N2O B386213 N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide

Cat. No.: B386213
M. Wt: 335.7g/mol
InChI Key: CUGMVERTQXGUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide is a chemical compound with the molecular formula C14H16Cl4N2O It is known for its unique structure, which includes a piperidine ring and a trichloromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide typically involves the reaction of 2,2,2-trichloroethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,2-trichloroethylamine+benzoyl chlorideThis compound\text{2,2,2-trichloroethylamine} + \text{benzoyl chloride} \rightarrow \text{this compound} 2,2,2-trichloroethylamine+benzoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated products.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce partially or fully dechlorinated derivatives.

Scientific Research Applications

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,2,2-trichloro-1-(1-piperidinyl)ethyl)benzamide
  • N-(2,2,2-trichloro-1-(phenylthio)ethyl)benzamide
  • N-(2,2,2-trichloro-1-(3-chloroanilino)ethyl)benzamide

Uniqueness

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide is unique due to its specific combination of a piperidine ring and a trichloromethyl group attached to a benzamide core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific scientific and industrial purposes.

Properties

Molecular Formula

C14H17Cl3N2O

Molecular Weight

335.7g/mol

IUPAC Name

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C14H17Cl3N2O/c15-14(16,17)13(19-9-5-2-6-10-19)18-12(20)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2,(H,18,20)

InChI Key

CUGMVERTQXGUPY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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